Cas no 150332-88-0 (1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-)

1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- 化学的及び物理的性質
名前と識別子
-
- 1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-
- Metoprolol impurity 1
- 2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethylalcohol
- METOPROLOL IMPURITY 1
- 3-(4-(6-fluoro -1,2-benzisoxazol-3-yl)piperidino)propanol
- 150332-87-9
- UMNKDRAGADXPKA-UHFFFAOYSA-N
- 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole
- METOPROLOLIMPURITY1
- 150332-88-0
- 3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propan-1-ol
- SCHEMBL1544799
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinepropanol
- 3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propanol
- 6-fluoro-3-[l-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole
- 3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]propanol
- 6-fluoro-3-[1-(3- hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole
- 6-fluoro-3-[1-(3-hydroxypropyl)4-piperidinyl]-1,2-benzisoxazole
- 3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-ol
- 3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propanol
- DTXSID101205303
- 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-l,2-benzisoxazole
-
- インチ: InChI=1S/C15H19FN2O2/c16-12-2-3-13-14(10-12)20-17-15(13)11-4-7-18(8-5-11)6-1-9-19/h2-3,10-11,19H,1,4-9H2
- InChIKey: UMNKDRAGADXPKA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 278.14305602Da
- どういたいしつりょう: 278.14305602Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 49.5Ų
1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00851031-1g |
Metoprolol impurity 1 |
150332-88-0 | 95% | 1g |
¥6083.0 | 2023-01-31 |
1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)- 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
8. Book reviews
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-に関する追加情報
Professional Introduction to 1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl) (CAS No. 150332-88-0)
1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl), identified by its CAS number CAS No. 150332-88-0, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both piperidine and benzisoxazole moieties in its molecular structure imparts distinct pharmacological characteristics, making it a valuable candidate for further investigation.
The benzisoxazole moiety, particularly the 6-fluoro substituted derivative, plays a crucial role in modulating the biological activity of the compound. Fluorine atoms are well-known for their ability to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their promising pharmacokinetic profiles.
Recent studies have highlighted the importance of 1-piperidineethanol derivatives in the development of central nervous system (CNS) drugs. The piperidine ring is a common pharmacophore in many psychotropic medications, owing to its ability to cross the blood-brain barrier efficiently. The introduction of the benzisoxazole group at the 4-position of piperidineethanol further enhances its potential as a lead compound for CNS-targeted therapies.
In particular, the 6-fluoro-1,2-benzisoxazol-3-yl substituent has been shown to exhibit significant binding interactions with various neurotransmitter receptors. This has led to investigations into its potential as an intermediate in the synthesis of drugs targeting conditions such as depression, anxiety, and epilepsy. The fluorine atom's electronic properties contribute to increased lipophilicity and reduced susceptibility to enzymatic degradation, thereby improving the compound's bioavailability.
The synthesis of 1-piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing compounds with the desired pharmacological properties for preclinical and clinical studies.
Efforts have been made to explore the pharmacological profile of this compound through both in vitro and in vivo studies. Initial findings suggest that it may possess potent activity against certain neurological disorders. The interaction between the piperidine and benzisoxazole moieties likely contributes to its unique mechanism of action, which may differ from existing therapeutic agents.
The potential applications of 1-piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl) extend beyond CNS disorders. Its structural framework suggests possible utility in developing treatments for other diseases such as cancer and inflammatory conditions. The benzisoxazole group is known to exhibit anti-inflammatory and anti-proliferative effects, making it an attractive scaffold for drug discovery.
In conclusion, 1-piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl) represents a promising compound with significant therapeutic potential. Its unique structural features and favorable pharmacokinetic properties position it as a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a crucial role in addressing unmet medical needs.
150332-88-0 (1-Piperidineethanol, 4-(6-fluoro-1,2-benzisoxazol-3-yl)-) 関連製品
- 2228559-87-1(3-(2-fluoro-4-hydroxyphenyl)methylpyrrolidin-3-ol)
- 2248273-77-8(2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid)
- 926252-17-7(4-Oxo-4-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}butanoic acid)
- 2171442-03-6((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 93578-02-0(1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone)
- 1805549-88-5(3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid)
- 361432-52-2(5-Methoxyl-8-bromo-2-tetralone)
- 1705938-20-0(3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine)
- 1219421-12-1(2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-3-yl)acetic acid)
- 1203332-82-4(methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate)




